Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl)gold(I)
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Overview
Description
Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) is a gold complex with the empirical formula C33H53AuClP. It is known for its use as a catalyst in various chemical reactions, particularly in organic synthesis. The compound is characterized by its stability and reactivity, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) typically involves the reaction of gold chloride (AuCl) with the ligand 2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete formation of the gold complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, ensures consistent production quality. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) undergoes various types of reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidative Addition: The gold(I) center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive Elimination: The compound can participate in reductive elimination reactions to form new carbon-gold or carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this gold complex include halogens, phosphines, and amines. The reactions are typically carried out in solvents such as dichloromethane or toluene, under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this gold complex depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield new gold complexes with different ligands, while oxidative addition reactions can produce gold(III) species .
Scientific Research Applications
Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of gold-based drugs.
Mechanism of Action
The mechanism by which Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) exerts its effects involves the coordination of the gold center with various substrates. The gold(I) center can activate substrates through coordination, facilitating reactions such as oxidative addition and reductive elimination. The ligand provides steric and electronic stabilization to the gold center, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Chloro(2-di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I)
- Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(III)
- Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)palladium(II)
Uniqueness
Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) is unique due to its specific ligand structure, which provides both steric bulk and electronic properties that enhance the reactivity and selectivity of the gold center. This makes it particularly effective in catalyzing a wide range of organic reactions compared to other similar compounds .
Properties
Molecular Formula |
C33H53AuClP |
---|---|
Molecular Weight |
713.2 g/mol |
IUPAC Name |
chlorogold;ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H53P.Au.ClH/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;;/h17-21H,1-16H3;;1H/q;+1;/p-1 |
InChI Key |
IVIUDGKUDMXYRK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C.Cl[Au] |
Origin of Product |
United States |
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